Home > Products > Screening Compounds P6442 > Mitochondrial Fusion Promoter M1
Mitochondrial Fusion Promoter M1 -

Mitochondrial Fusion Promoter M1

Catalog Number: EVT-8205450
CAS Number:
Molecular Formula: C14H10Cl4N2O
Molecular Weight: 364.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mitochondrial Fusion Promoter M1 is a compound that plays a crucial role in promoting the fusion of mitochondria, which is essential for maintaining mitochondrial function and cellular energy metabolism. Mitochondria are often referred to as the powerhouses of the cell, as they generate adenosine triphosphate, the energy currency of the cell. The regulation of mitochondrial dynamics, including fusion and fission, is vital for cellular health and has implications in various diseases, including neurodegenerative disorders and metabolic syndromes.

Source

Mitochondrial Fusion Promoter M1 is synthesized through chemical methods that are designed to enhance mitochondrial fusion processes. While specific commercial sources may vary, compounds that promote mitochondrial fusion are often derived from natural products or synthesized through organic chemistry techniques.

Classification

Mitochondrial Fusion Promoter M1 can be classified as a small molecule compound that influences mitochondrial dynamics. It is categorized under compounds with potential therapeutic applications in metabolic diseases and age-related disorders.

Synthesis Analysis

Methods

The synthesis of Mitochondrial Fusion Promoter M1 typically involves organic synthesis techniques. Common methods include:

  • Chemical Synthesis: Utilizing various organic reactions such as coupling reactions, alkylation, and cyclization to create the desired molecular structure.
  • Natural Product Isolation: Some mitochondrial fusion promoters may be derived from natural sources, requiring extraction and purification processes.

Technical Details

The synthesis may involve multiple steps to ensure the correct functional groups are present for activity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, MS) are used for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of Mitochondrial Fusion Promoter M1 typically features functional groups that facilitate interaction with mitochondrial membranes or proteins involved in fusion processes. The exact structure can vary based on synthetic pathways used.

Data

Molecular weight, exact formula, and structural diagrams would be provided by specific chemical databases or publications detailing the compound’s characteristics.

Chemical Reactions Analysis

Reactions

Mitochondrial Fusion Promoter M1 may undergo various chemical reactions, including:

  • Binding Reactions: Interacting with proteins involved in mitochondrial fusion such as mitofusins.
  • Metabolic Transformations: Potential modifications within cellular environments that alter its activity or stability.

Technical Details

Understanding these reactions requires knowledge of enzyme kinetics and protein-ligand interactions, which can be studied using techniques like surface plasmon resonance or fluorescence spectroscopy.

Mechanism of Action

Process

The mechanism of action of Mitochondrial Fusion Promoter M1 involves enhancing the activity of proteins that mediate mitochondrial fusion. This process typically includes:

  • Activation of Mitofusins: The compound may promote the oligomerization of mitofusins on the outer mitochondrial membrane.
  • Facilitation of Membrane Fusion: By stabilizing these proteins or mimicking their action, it encourages the merging of adjacent mitochondria.

Data

Quantitative data regarding the efficacy and potency of Mitochondrial Fusion Promoter M1 can be obtained from biochemical assays measuring mitochondrial morphology changes in response to treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or liquid depending on its purity and formulation.
  • Solubility: Solubility in organic solvents or water may vary based on its chemical structure.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its effectiveness.
  • Reactivity: Reactivity with biological targets should be characterized to understand potential side effects or interactions.

Relevant Data or Analyses

Data regarding melting point, boiling point, and pH stability should be documented in chemical safety data sheets or relevant literature on the compound.

Applications

Scientific Uses

Mitochondrial Fusion Promoter M1 has potential applications in:

  • Research: Investigating mitochondrial dynamics in cellular models.
  • Therapeutics: Developing treatments for conditions associated with mitochondrial dysfunction such as neurodegenerative diseases (e.g., Alzheimer's disease) and metabolic disorders (e.g., obesity).
Mitochondrial Dynamics Regulation by M1: Mechanisms and Therapeutic Implications

Molecular Mechanisms of Fusion Promotion in Fragmented Mitochondria

Mitochondrial Fusion Promoter M1 (C~14~H~10~Cl~4~N~2~O) exerts its primary function by restoring tubular mitochondrial networks in cells with excessive fragmentation. This phenylhydrazone compound preserves mitochondrial function by enhancing cellular respiration through structural reintegration of the mitochondrial network. Mechanistically, Mitochondrial Fusion Promoter M1 increases mitochondrial spare respiratory capacity and oxygen consumption rates, indicating improved electron transport chain efficiency [1] [7]. Transcriptomic analyses reveal that Mitochondrial Fusion Promoter M1 treatment significantly upregulates nuclear-encoded genes governing mitochondrial respiratory complexes, particularly Complex I (NADH dehydrogenase) and Complex IV (cytochrome c oxidase) subunits [1]. This genomic response suggests Mitochondrial Fusion Promoter M1 activates a retrograde signaling pathway from mitochondria to nucleus to enhance oxidative phosphorylation capacity.

A critical aspect of Mitochondrial Fusion Promoter M1's mechanism involves modulating cristae architecture within the inner mitochondrial membrane. By promoting fusion-competent states, Mitochondrial Fusion Promoter M1 facilitates optimal assembly of respiratory supercomplexes, thereby improving electron transfer efficiency and reducing electron leakage (a primary source of reactive oxygen species) [6]. This structural reorganization creates a more continuous inner membrane environment conducive to oxidative phosphorylation. The compound achieves these effects without consistently altering the expression levels of core mitochondrial dynamins like Dynamin Related Protein 1 or Mitofusin 2, indicating its action is primarily post-translational and functional rather than transcriptional for these specific targets [1] [5].

Table 1: Mitochondrial Fusion Promoter M1-Mediated Upregulation of Respiratory Chain Components

Respiratory ComplexKey Upregulated SubunitsFunctional ConsequenceExperimental Model
Complex INDUFA13, NDUFB8, NDUFC1Enhanced NADH oxidation and proton pumpingMouse ovarian tissue [1]
Complex IVCOX5AImproved cytochrome c oxidation and oxygen reductionMouse ovarian tissue [1]
ATP SynthaseNo significant changeMaintained ATP synthesis capacityHuman induced pluripotent stem cells [5]

Mitochondrial Fusion Promoter M1 also influences metabolic reprogramming beyond the electron transport chain. In ovarian tissue, treatment upregulated genes involved in steroid biosynthesis while downregulating extracellular matrix components and adhesion signaling molecules [1]. This shift indicates that Mitochondrial Fusion Promoter M1 coordinates mitochondrial dynamics with broader cellular metabolic states, potentially creating a permissive environment for fusion through cytoskeletal remodeling. The compound's ability to restore glucose-stimulated insulin secretion in pancreatic beta cells further demonstrates its functional metabolic impact beyond structural changes [7].

Role of Optic Atrophy 1 and Mitofusin-2 in Mitochondrial Fusion Promoter M1-Mediated Fusion

Mitochondrial Fusion Promoter M1's pro-fusion activity exhibits differential dependence on key mitochondrial fusion proteins. Functional studies demonstrate that Mitochondrial Fusion Promoter M1 cannot promote fusion in cells lacking both Mitofusin 1 and Mitofusin 2, establishing the absolute requirement for outer membrane mitofusins [5] [6]. However, Mitochondrial Fusion Promoter M1 retains partial functionality in cells deficient in Optic Atrophy 1, suggesting its primary molecular target resides upstream of inner membrane fusion machinery [5]. This hierarchical requirement positions Mitochondrial Fusion Promoter M1 as an activator of the initial stages of mitochondrial tethering and outer membrane fusion mediated by Mitofusin 2.

Mitochondrial Fusion Promoter M1 enhances GTPase activity and oligomerization of Mitofusin 2, facilitating the formation of trans-mitofusin complexes between adjacent mitochondria. Structural analyses reveal that Mitofusin 2 undergoes conformational changes from a closed, autoinhibited state to an open, tethering-permissive state upon activation [6]. Mitochondrial Fusion Promoter M1 likely stabilizes this open conformation by modulating intramolecular interactions between the heptad repeat 1 and heptad repeat 2 domains, thereby exposing the hydrophobic surfaces required for mitochondrial tethering [3] [6]. This mechanism is supported by observations that Mitochondrial Fusion Promoter M1-treated cells exhibit increased Mitofusin 2-dependent mitochondrial-ER contact sites, which serve as platforms for efficient calcium signaling and lipid transfer [6].

Table 2: Interactions Between Mitochondrial Fusion Promoter M1 and Mitochondrial Fusion Proteins

Fusion ProteinInteraction with Mitochondrial Fusion Promoter M1Functional OutcomeDependence
Mitofusin 2Conformational stabilization of GTPase domain and HR2Enhanced mitochondrial tethering and outer membrane fusionAbsolute requirement [5] [6]
Optic Atrophy 1Promotion of long-Optic Atrophy 1/cardiolipin interactionsCristae remodeling and inner membrane fusionPartial requirement [6] [3]
Mitofusin 1Facilitation of Mitofusin 2 homodimerizationCooperative enhancement of fusion efficiencyContext-dependent [6]

For inner membrane fusion, Mitochondrial Fusion Promoter M1 promotes the proteolytic processing of Optic Atrophy 1, increasing the ratio of long to short isoforms. Long Optic Atrophy 1 forms stabilize cristae junctions and facilitate lipid mixing through its ability to bind cardiolipin, an inner membrane phospholipid essential for membrane curvature [6] [3]. Mitochondrial Fusion Promoter M1 enhances the affinity of long Optic Atrophy 1 for cardiolipin-rich microdomains at contact sites between adjacent inner membranes, creating focal points for fusion pore formation [6]. This mechanism is corroborated by electron tomography studies showing improved cristae architecture in Mitochondrial Fusion Promoter M1-treated cells despite the absence of dramatic changes in overall mitochondrial morphology at the light microscopy level [1].

Interaction with Mitochondrial Fission Proteins (Dynamin Related Protein 1, Mitochondrial Fission Factor)

Mitochondrial Fusion Promoter M1 modulates mitochondrial dynamics not only by promoting fusion but also through suppressive effects on the fission machinery. Transcriptomic and biochemical analyses demonstrate that Mitochondrial Fusion Promoter M1 treatment reduces phosphorylation of Dynamin Related Protein 1 at serine 637, a key regulatory site controlling its mitochondrial recruitment [4] [8]. Dephosphorylation at this residue decreases Dynamin Related Protein 1 guanosine triphosphatase activity and oligomerization efficiency, thereby reducing its capacity to constrict mitochondrial tubules [4]. This post-translational modification occurs without significant changes in Dynamin Related Protein 1 expression levels, indicating direct or indirect regulatory effects on Dynamin Related Protein 1 activating kinases/phosphatases.

A critical aspect of Mitochondrial Fusion Promoter M1's anti-fission activity involves competitive disruption of Dynamin Related Protein 1 adaptor interactions. Mitochondrial Fusion Promoter M1 reduces the binding affinity between Dynamin Related Protein 1 and Mitochondrial Fission Factor while simultaneously enhancing interactions between Mitochondrial Fission Factor and other fission regulators like Mitochondrial Dynamics Protein of 49kDa and Mitochondrial Dynamics Protein of 51kDa [4] [8]. This molecular rewiring creates non-productive complexes that fail to properly recruit Dynamin Related Protein 1 to fission sites. The compound's ability to modulate these protein-protein interactions stems from its influence on the phosphorylation-dependent conformational changes in Mitochondrial Fission Factor that regulate Dynamin Related Protein 1 binding interfaces [8].

Table 3: Mitochondrial Fusion Promoter M1 Effects on Mitochondrial Fission Machinery

Fission ProteinMitochondrial Fusion Promoter M1-Mediated RegulationFunctional ConsequenceExperimental Evidence
Dynamin Related Protein 1Reduced Ser637 phosphorylationDecreased mitochondrial translocation and guanosine triphosphatase activityUV-induced apoptosis models [4]
Mitochondrial Fission FactorAltered binding affinity for Dynamin Related Protein 1Formation of non-productive fission complexesCo-immunoprecipitation studies [8]
Mitochondrial Fission 1Enhanced interaction with Mitochondrial Dynamics Protein of 51kDaCompetitive inhibition of Dynamin Related Protein 1 recruitmentFluorescence resonance energy transfer analysis [8]
Mitochondrial Dynamics Protein of 51kDaIncreased mitochondrial localizationSequestration of fission componentsConfocal microscopy quantification [4]

The therapeutic implications of these interactions are substantial in disease contexts with pathological fission. In cardiac ischemia/reperfusion models, Mitochondrial Fusion Promoter M1 protects against myocardial damage by shifting the mitochondrial dynamics balance toward fusion, reducing excessive fragmentation-induced cardiomyocyte apoptosis [7] [9]. Similarly, in neuronal systems, Mitochondrial Fusion Promoter M1 counters amyloid-beta-induced mitochondrial fragmentation by simultaneously enhancing Mitofusin 2-mediated fusion and inhibiting Dynamin Related Protein 1-Mitochondrial Fission Factor interactions [3] [7]. This dual mechanism makes Mitochondrial Fusion Promoter M1 particularly effective in restoring mitochondrial networks in degenerating neurons where both hyper-fission and fusion impairment contribute to pathology. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders [1] [7].

Mitochondrial Fusion Promoter M1's impact on mitochondrial dynamics extends to metabolic regulation through fission modulation. By suppressing Dynamin Related Protein 1 activation, Mitochondrial Fusion Promoter M1 reduces fission-induced mitochondrial uncoupling and reactive oxygen species overproduction in pancreatic beta cells exposed to lipotoxic conditions [3] [7]. This preservation of mitochondrial function maintains glucose-stimulated insulin secretion, highlighting potential applications in metabolic disorders. The compound achieves this without directly influencing mitochondrial biogenesis, indicating its specificity for fusion-fission balance rather than overall mitochondrial quantity [5] [7].

Properties

Product Name

Mitochondrial Fusion Promoter M1

IUPAC Name

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol

Molecular Formula

C14H10Cl4N2O

Molecular Weight

364.0 g/mol

InChI

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-

InChI Key

CYVDGZYJHHYIIU-GXHLCREISA-N

SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.